Introduction: The Strategic Design of a Modern Medicinal Chemistry Building Block
Introduction: The Strategic Design of a Modern Medicinal Chemistry Building Block
An In-depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid: A Privileged Scaffold for Kinase Inhibitor Development
4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is a synthetic organic compound that has emerged as a molecule of significant interest for researchers in drug discovery, particularly in the domain of oncology.[1][2] While not an end-product therapeutic itself, it represents a highly strategic and privileged molecular scaffold—a pre-designed building block engineered for the efficient synthesis of targeted therapies. Its structure is a deliberate convergence of three key medicinal chemistry motifs: a benzoic acid core, vicinal fluorine substituents, and a sterically defined tertiary amine.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[3] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[3][4] When applied to the versatile benzoic acid framework, these fluorine atoms serve to modulate the acidity (pKa) of the carboxyl group and create unique electronic environments that can be exploited for enhanced protein-ligand interactions.[3]
This technical guide provides a comprehensive overview of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid, intended for medicinal chemists, pharmacologists, and drug development scientists. We will dissect its molecular architecture, propose a detailed synthetic pathway grounded in established chemical principles, and explore its primary application as an intermediate in the development of next-generation kinase inhibitors.
Physicochemical Properties and Structural Analysis
The identity and core properties of the molecule are summarized below. These data are foundational for its use in synthesis, enabling accurate molar calculations, predicting solubility, and informing the selection of appropriate analytical techniques for characterization.
| Property | Value | Source(s) |
| CAS Number | 1404196-20-8 | [5][6][7][8] |
| Molecular Formula | C₁₅H₁₃F₂NO₂ | [6][7] |
| Molecular Weight | 277.27 g/mol | [5][6] |
| Canonical SMILES | CN(Cc1ccccc1)c1c(F)cc(cc1F)C(=O)O | [6] |
| Purity (Typical) | ≥95% | [5] |
| Physical Form | Solid | [9] |
| Storage | Room temperature, sealed, dry | [2] |
Rationale for Analytical Characterization
Validation of the structure and purity of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is critical. A multi-technique approach is required, with each method providing orthogonal, confirmatory data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : This technique is used to confirm the presence and connectivity of hydrogen atoms. The expected spectrum would show distinct signals for the aromatic protons on both the difluorophenyl and benzyl rings, a singlet for the N-methyl group, a singlet for the benzylic (N-CH₂) protons, and a broad singlet for the carboxylic acid proton.
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¹³C NMR : Confirms the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons (with C-F coupling visible), the benzylic carbon, and the methyl carbon.
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¹⁹F NMR : This is essential for confirming the fluorine substitution. Due to the molecule's symmetry, a single resonance is expected for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS) : Used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition (C₁₅H₁₃F₂NO₂).
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High-Performance Liquid Chromatography (HPLC) : The primary method for assessing purity. When coupled with a UV detector, it can quantify the compound relative to any starting materials or by-products.
Retrosynthesis and Proposed Synthetic Workflow
While specific, peer-reviewed syntheses for this exact molecule are not publicly detailed, a robust and logical synthetic route can be designed based on well-established organic chemistry transformations. The most efficient strategy involves the sequential N-alkylation of a commercially available, advanced intermediate: 4-Amino-3,5-difluorobenzoic acid.
The retrosynthetic analysis breaks the target molecule down into simpler, more readily available precursors.
This approach prioritizes a reliable pathway using the commercially available 4-Amino-3,5-difluorobenzoic acid (CAS 500577-99-1).[9][10] A key strategic consideration is the protection of the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to N-alkylation. This prevents the acidic proton from interfering with the basic conditions typically used for alkylation and avoids potential side reactions.
Detailed Experimental Protocol
This proposed three-step protocol is designed for execution by trained organic chemists in a controlled laboratory setting.
Step 1: Protection via Fischer Esterification
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Objective : To convert the carboxylic acid to a methyl ester, protecting it from the basic conditions of subsequent steps.
-
Procedure :
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Suspend 4-Amino-3,5-difluorobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of starting material).
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Carefully add concentrated sulfuric acid (0.1 eq.) dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
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After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-amino-3,5-difluorobenzoate.
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Step 2: N-Benzylation
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Objective : To introduce the benzyl group onto the primary amine.
-
Procedure :
-
Dissolve the ester from Step 1 (1.0 eq.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as a mild base.
-
Add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (50-60 °C) for 8-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify the crude product via flash column chromatography to isolate Methyl 4-(benzylamino)-3,5-difluorobenzoate.
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Step 3: N-Methylation
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Objective : To add the methyl group to the secondary amine, forming the final tertiary amine.
-
Procedure :
-
Dissolve the product from Step 2 (1.0 eq.) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add methyl iodide (CH₃I, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash, dry, and concentrate to yield the crude Methyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate.
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Step 4: Deprotection via Saponification
-
Objective : To hydrolyze the methyl ester back to the carboxylic acid.
-
Procedure :
-
Dissolve the crude ester from Step 3 in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir at room temperature until the reaction is complete by TLC.
-
Concentrate the mixture to remove THF.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid. Further purification can be achieved by recrystallization if necessary.
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Application in Kinase Inhibitor Design
The primary value of this molecule lies in its utility as a scaffold for developing kinase inhibitors.[1] Kinases are a class of enzymes that catalyze the transfer of phosphate groups, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The structure of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is tailored to interact with the ATP-binding pocket of many kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[1]
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The Carboxylic Acid : This group can be used as a handle for further chemical modification (e.g., amide bond formation) to link the scaffold to other pharmacophores that target different regions of the kinase.
-
The N-Benzyl-N-methylamino Group : This moiety is designed to interact with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme. The nitrogen atom can act as a hydrogen bond acceptor, while the benzyl group can engage in hydrophobic or π-stacking interactions.[1]
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The Difluoro Substituents : The fluorine atoms are not merely passive elements. They enhance target affinity and can improve metabolic stability.[1] Their electron-withdrawing nature also modulates the basicity of the nearby tertiary amine, fine-tuning its potential for hydrogen bonding.
Safety, Handling, and Storage
As a research chemical, 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid should be handled with appropriate laboratory precautions.
-
Handling : Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
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Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is more than a mere collection of atoms; it is a product of rational drug design principles. Its architecture is a testament to the modern approach of creating sophisticated, "ready-to-use" building blocks that accelerate the discovery of targeted therapeutics. The strategic placement of fluorine atoms and the conformationally-aware N-benzyl-N-methylamino group make it a high-value scaffold, particularly for the synthesis of kinase inhibitors. Understanding its synthesis, characterization, and the rationale behind its design empowers researchers to fully leverage its potential in developing novel treatments for a range of diseases.
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